Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate
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Overview
Description
Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate is an organic compound that belongs to the class of azido esters. This compound is characterized by the presence of an azido group (-N₃) attached to a benzoate ester, which is further substituted with methoxymethoxy and methyl groups. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate typically involves the azidation of a suitable precursor. One common method is the reaction of ethyl 2-bromo-6-(methoxymethoxy)-4-methylbenzoate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with azido compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted benzoates.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of amines.
Scientific Research Applications
Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in various chemical and biological applications.
Comparison with Similar Compounds
Ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate can be compared with other azido esters and azido compounds:
Ethyl 2-azido-4-methylbenzoate: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
Ethyl 2-azido-6-methoxybenzoate: Lacks the methoxymethoxy group, which may affect its reactivity and applications.
2-Azido-6-phenylpyrimidin-4(3H)-one: A heterocyclic azido compound with different structural features and applications.
This compound stands out due to its unique substitution pattern, which enhances its reactivity and versatility in various chemical transformations.
Properties
CAS No. |
137964-82-0 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-azido-6-(methoxymethoxy)-4-methylbenzoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-18-12(16)11-9(14-15-13)5-8(2)6-10(11)19-7-17-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
OQSAGFJFAXVHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OCOC)C)N=[N+]=[N-] |
Origin of Product |
United States |
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